4-(Tetrahydro-2h-pyran-4-yl)pyridine CAS 26684-56-0 properties
4-(Tetrahydro-2h-pyran-4-yl)pyridine CAS 26684-56-0 properties
Strategic Utilization in Medicinal Chemistry & Synthetic Protocols
Executive Summary
4-(Tetrahydro-2H-pyran-4-yl)pyridine (CAS 26684-56-0) represents a high-value pharmacophore scaffold in modern drug discovery.[1] Structurally, it consists of a basic pyridine ring coupled at the C4 position to a saturated oxygen-containing heterocycle (tetrahydropyran).[2]
For the medicinal chemist, this moiety serves as a critical bioisostere for 4-phenylpyridine or 4-cyclohexylpyridine systems.[1][2] By replacing a lipophilic carbocycle with the polar tetrahydropyran ether, researchers can significantly lower the partition coefficient (LogP) of a lead compound, improving aqueous solubility and metabolic stability without compromising steric complementarity. This guide details the physicochemical profile, validated synthetic routes, and strategic applications of this building block in kinase inhibitor design.
Chemical Profile & Physicochemical Properties[2][3]
The following data aggregates experimental and predicted values essential for establishing experimental baselines.
| Property | Value | Technical Note |
| CAS Number | 26684-56-0 | Primary identifier.[1][2] |
| IUPAC Name | 4-(Tetrahydro-2H-pyran-4-yl)pyridine | Often referred to as 4-(4-pyridyl)tetrahydropyran.[1][2] |
| Molecular Formula | C₁₀H₁₃NO | - |
| Molecular Weight | 163.22 g/mol | Fragment-based drug discovery (FBDD) compliant.[1][2] |
| Boiling Point | ~260–266 °C | High boiling point; requires high-vac distillation for purification.[1][2] |
| Density | 1.07–1.08 g/cm³ | Denser than water.[2] |
| pKa (Pyridine N) | ~5.9 | Slightly more basic than unsubstituted pyridine (5.[1][2]2) due to the weak inductive donation from the alkyl-ether ring. |
| LogP (Predicted) | ~1.4 | Significantly lower than 4-phenylpyridine (~2.8), aiding solubility.[1][2] |
| Appearance | Colorless to pale yellow oil | Tends to darken upon oxidation; store under inert gas.[2] |
Synthetic Methodologies
Route A: Suzuki-Miyaura Cross-Coupling (Convergent)
This is the industry-standard protocol for generating high-purity material.[1][2] It relies on the coupling of a metallated pyridine species with a halogenated pyran, or vice versa.
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Mechanism: Pd(0)-catalyzed cycle involving oxidative addition, transmetallation, and reductive elimination.[2][3]
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Preferred Reagents: 4-Pyridylboronic acid (or pinacol ester) + 4-Bromotetrahydropyran.[1][2]
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Catalyst Choice: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are robust.[1][2] For sterically hindered substrates, switch to Pd₂dba₃/SPhos.[2]
Protocol:
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Charge: A reaction vessel with 4-Bromotetrahydropyran (1.0 eq), 4-Pyridylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).
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Solvent: Degas a mixture of 1,4-Dioxane/Water (4:1) utilizing a nitrogen sparge for 15 minutes.[2]
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Catalysis: Add Pd(dppf)Cl₂ (5 mol%) under positive nitrogen pressure.
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Reaction: Heat to 90°C for 12–16 hours. Monitor by LC-MS for the product mass [M+H]⁺ = 164.[1][2]
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Workup: Filter through Celite to remove Pd black.[2] Extract with EtOAc.[2][4] Wash organic layer with brine.[2]
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Purification: Flash column chromatography (SiO₂), eluting with 0-10% MeOH in DCM.
Route B: Minisci Radical Alkylation (Direct C-H Functionalization)
This method allows for the direct attachment of the tetrahydropyran ring onto an existing pyridine core, which is invaluable when the pyridine is already part of a complex drug scaffold.
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Mechanism: Generation of a nucleophilic alkyl radical from a carboxylic acid precursor, followed by addition to the protonated (electron-deficient) pyridine.[2]
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Reagents: Tetrahydro-2H-pyran-4-carboxylic acid, AgNO₃ (catalyst), (NH₄)₂S₂O₈ (oxidant), TFA (solvent/acid).[1][2]
Route C: Dehydration-Hydrogenation (Classical)
Useful when boronic acids are unavailable.[1][2] Involves the addition of 4-lithiopyridine to tetrahydro-4H-pyran-4-one, followed by acid-catalyzed dehydration and subsequent Pd/C hydrogenation of the alkene.[1]
Visualization of Synthetic Logic
Caption: Comparative workflow of synthetic routes. Route A is preferred for building block synthesis; Route B for late-stage diversification.[1]
Medicinal Chemistry Applications
The 4-(tetrahydro-2H-pyran-4-yl)pyridine moiety is not merely a structural spacer; it is a functional tool for optimizing physicochemical properties (ADME).[1]
Bioisosterism & Solubility Tuning
In drug design, a common liability is high lipophilicity (LogP > 3), which leads to poor solubility and high metabolic clearance.[2]
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The Swap: Replacing a cyclohexyl or phenyl ring with a tetrahydropyran ring.[2]
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The Effect: The ether oxygen acts as a hydrogen bond acceptor (HBA), lowering LogP by approximately 1.0–1.5 units. This often improves oral bioavailability and reduces non-specific binding (plasma protein binding).[2]
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Metabolic Stability: The pyran ring blocks the metabolic "soft spot" often found at the para-position of phenyl rings (susceptible to CYP450 oxidation).
Case Study: Kinase Inhibitors
This motif is prevalent in inhibitors targeting ALK5 (TGF-β type I receptor) and JNK (c-Jun N-terminal kinase).[1][2]
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Mechanism: The pyridine nitrogen often functions as the "hinge binder," accepting a hydrogen bond from the kinase backbone (e.g., the NH of the hinge region residue).
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Role of the Pyran: The pyran ring projects into the solvent-exposed region or a hydrophobic pocket (like the ribose binding pocket), providing shape complementarity while maintaining water solubility.
Self-Validating Check: If your lead compound contains a 4-phenylpyridine core and suffers from low solubility (<10 µM), synthesizing the 4-tetrahydropyran analog is a high-probability optimization strategy.[1][2]
Handling, Safety, and Stability
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Storage: The compound is an amine and can form N-oxides upon prolonged exposure to air.[2] Store under nitrogen or argon at 2–8°C.
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Hazards: Classified as an Irritant (Skin/Eye/Respiratory).[1][2][5]
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Incompatibility: Avoid strong oxidizing agents (peroxides, permanganates) which can oxidize the pyridine nitrogen to the N-oxide or cleave the pyran ether.
References
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Minisci Reaction Protocols: Duncton, M. A. J. (2011).[2] Minisci reactions: Versatile tools for the functionalization of heterocycles. Med.[2][4][6] Chem. Commun., 2, 1135-1161.[2] Link
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Suzuki Coupling of Pyridines: Billingsley, K. L., & Fu, G. C. (2007).[2] Suzuki-Miyaura Cross-Couplings of Unactivated Secondary Alkyl Halides. J. Am. Chem. Soc., 129(31), 9602–9603.[2] Link[1][2]
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Medicinal Chemistry of Pyran Isosteres: Wermuth, C. G. (2008).[2] The Practice of Medicinal Chemistry. Academic Press.[2] (General reference on bioisosterism strategies).
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ALK5 Inhibitor Examples: Gellibert, F., et al. (2004).[2] Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. J. Med.[2] Chem., 47(18), 4494–4506.[2] Link[1][2]
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Safety Data: PubChem Compound Summary for CID 10436239 (4-(Tetrahydro-2H-pyran-4-yl)pyridine).[1][2] Link[1][2]
